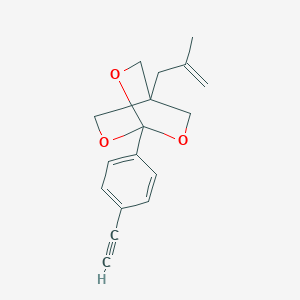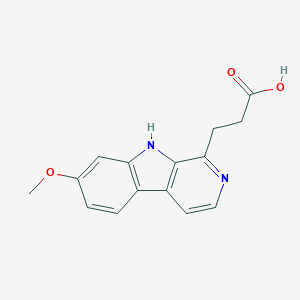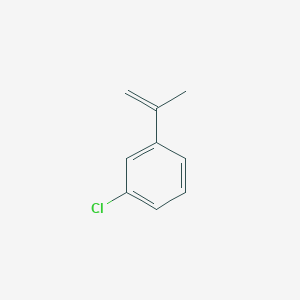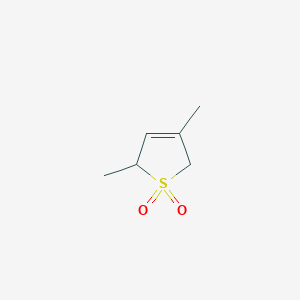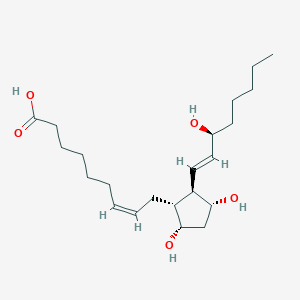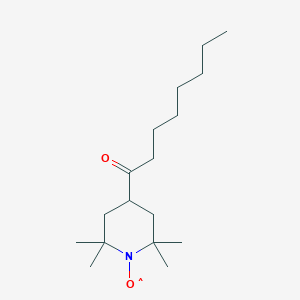
2,2-ジフルオロエチル p-トルエンスルホネート
概要
説明
2,2-Difluoroethyl p-toluenesulfonate is an important organic compound with the chemical formula C9H10F2O3S and a molecular weight of 236.24 g/mol . It is a white crystalline solid with a melting point of 73°C and a boiling point of 205°C . This compound is widely used in the chemical and pharmaceutical industries due to its versatility as a reagent in various chemical reactions .
科学的研究の応用
作用機序
Target of Action
2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl 4-methylbenzenesulfonate, is a versatile reagent used in organic synthesis . It is primarily used to introduce fluorine atoms and sulfonate esters into organic compounds . The primary targets of this compound are functional groups such as alcohols, amines, and carboxylic acids .
Mode of Action
The compound interacts with its targets by substituting the hydrogen atoms in the functional groups with fluorine atoms . This substitution reaction results in the formation of fluorinated organic compounds .
Biochemical Pathways
The compound is known to be used in the synthesis of various organic compounds, including ethers and acylation reagents . These compounds can participate in a variety of biochemical reactions and pathways.
Pharmacokinetics
The compound is soluble in chloroform, ethanol, and ether, but insoluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of 2,2-Difluoroethyl p-toluenesulfonate is the formation of fluorinated organic compounds . These compounds have a wide range of applications in drug discovery and materials chemistry .
Action Environment
The action of 2,2-Difluoroethyl p-toluenesulfonate can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may react with strong oxidizing agents and strong acids . Additionally, the compound should be handled and stored in a well-ventilated area to ensure safety .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl p-toluenesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the synthesis of 2,2-difluoroethyl p-toluenesulfonate follows similar principles but may involve continuous flow reactors to enhance efficiency and control . The use of automated systems ensures consistent quality and yield of the product .
化学反応の分析
Types of Reactions: 2,2-Difluoroethyl p-toluenesulfonate undergoes various chemical reactions, including nucleophilic substitution, where it acts as an electrophile . It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding ethers, amines, and thioethers .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate or sodium hydride are commonly used bases in these reactions.
Reaction Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 80°C.
Major Products:
Ethers: Formed by reaction with alcohols.
Amines: Formed by reaction with amines.
Thioethers: Formed by reaction with thiols.
類似化合物との比較
- 2,2-Difluoroethyl tosylate
- 2,2-Difluoroethyl 4-methylbenzenesulfonate
- 2,2-Difluoroethyl (4-methylphenyl)sulphonate
Comparison: 2,2-Difluoroethyl p-toluenesulfonate is unique due to its specific reactivity and stability under various reaction conditions . Compared to other similar compounds, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .
特性
IUPAC Name |
2,2-difluoroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBSOOAAXYCXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382030 | |
| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135206-84-7 | |
| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl (4-methylphenyl)sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
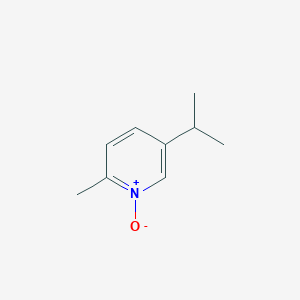

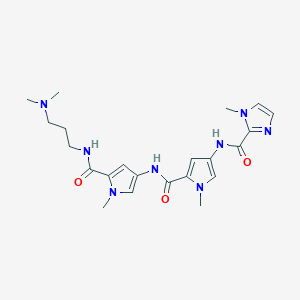

![2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B159773.png)
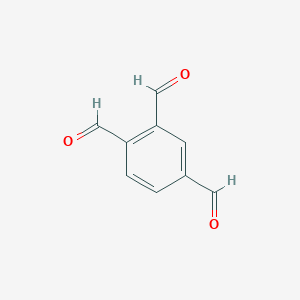
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
